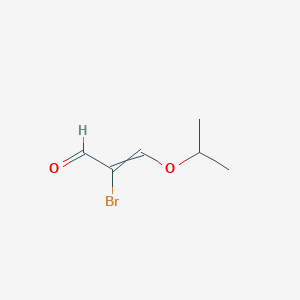

2-bromo-3-(propan-2-yloxy)prop-2-enal

Descripción

BenchChem offers high-quality 2-bromo-3-(propan-2-yloxy)prop-2-enal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-3-(propan-2-yloxy)prop-2-enal including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H9BrO2 |

|---|---|

Peso molecular |

193.04 g/mol |

Nombre IUPAC |

2-bromo-3-propan-2-yloxyprop-2-enal |

InChI |

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3 |

Clave InChI |

UCDIXJKWUCLMJK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC=C(C=O)Br |

Origen del producto |

United States |

2-bromo-3-isopropoxyacrolein CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-isopropoxyacrolein, a functionalized acrolein derivative with potential applications in organic synthesis and drug discovery. Due to its unique combination of a reactive aldehyde, a vinyl bromide, and an isopropoxy group, this molecule presents itself as a versatile building block for the synthesis of more complex chemical entities. This guide will cover its fundamental chemical properties, and potential synthetic and analytical methodologies, drawing upon established principles of organic chemistry and data from closely related structures.

Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₂ | PubChem CID 53416634[1] |

| Molecular Weight | 193.04 g/mol | PubChem CID 53416634[1] |

| IUPAC Name | 2-bromo-3-isopropoxyprop-2-enal | PubChem CID 53416634[1] |

| Synonyms | 2-bromo-3-(propan-2-yloxy)prop-2-enal | PubChem CID 53416634[1] |

Synthesis and Reactivity Profile

While specific literature on the synthesis of 2-bromo-3-isopropoxyacrolein is not prevalent, its structure suggests plausible synthetic routes and predictable reactivity patterns based on well-established organic chemistry principles.

Plausible Synthetic Approach

A logical synthetic route to 2-bromo-3-isopropoxyacrolein would likely involve the Vilsmeier-Haack formylation of isopropyl vinyl ether, followed by bromination. This two-step process is a common method for the preparation of α-halo-β-alkoxy acroleins.

Caption: Plausible synthetic pathway to 2-bromo-3-isopropoxyacrolein.

Experimental Protocol: A Generalized Approach

-

Formylation: To a cooled solution of a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) in an appropriate solvent (e.g., dichloromethane), slowly add isopropyl vinyl ether. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is carefully quenched with an aqueous solution of a base (e.g., sodium acetate) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

-

Bromination: The crude 3-isopropoxyacrolein is dissolved in a suitable solvent (e.g., acetonitrile or carbon tetrachloride). A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise, often with initiation by light or a radical initiator.

-

Purification: The reaction mixture is washed, dried, and the solvent is removed. The final product, 2-bromo-3-isopropoxyacrolein, would likely be purified by column chromatography on silica gel.

Expected Reactivity

The reactivity of 2-bromo-3-isopropoxyacrolein is dictated by its three key functional groups:

-

Aldehyde: The aldehyde group is susceptible to nucleophilic attack, enabling reactions such as Wittig olefination, Grignard additions, and reductive amination to introduce further complexity.

-

Vinyl Bromide: The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds at this position. The bromide is a good leaving group, making the α-carbon susceptible to nucleophilic substitution, although this may compete with addition to the aldehyde.[2]

-

Enol Ether: The isopropoxy group activates the double bond, making it electron-rich and susceptible to electrophilic attack. The enol ether functionality can also be hydrolyzed under acidic conditions to reveal a 1,3-dicarbonyl compound.

Potential Applications in Research and Development

The trifunctional nature of 2-bromo-3-isopropoxyacrolein makes it a potentially valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in its ability to act as a scaffold for the introduction of diverse functionalities.

Analytical Characterization

The characterization of 2-bromo-3-isopropoxyacrolein would rely on standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton, the vinyl proton, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two olefinic carbons, and the carbons of the isopropyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (193.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-O stretch of the ether. |

| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method, likely using a C18 column with a water/acetonitrile or water/methanol mobile phase, would be suitable for purity assessment.[3] |

Experimental Protocol: HPLC Method Development

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B would be a good starting point for method development.

-

Detection: UV detection at a wavelength determined by a UV scan of the analyte (likely in the range of 220-280 nm).

-

Sample Preparation: The sample should be dissolved in the initial mobile phase composition or a compatible solvent.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-3-isopropoxyacrolein is not available, it should be handled with the precautions appropriate for a reactive, halogenated aldehyde.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Acrolein and its derivatives are generally considered to be toxic and irritants. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container, potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

2-Bromo-3-isopropoxyacrolein represents a promising, albeit not widely documented, chemical entity for synthetic chemists. Its combination of functional groups offers a rich platform for the construction of complex molecules. While a dedicated CAS number and extensive experimental data are currently lacking, its properties and reactivity can be reasonably inferred from the principles of organic chemistry and comparison to related structures. This guide provides a foundational understanding for researchers and developers interested in exploring the potential of this versatile building block.

References

- Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., Stoianov, D., & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

- MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules, 27(5), 1738.

-

PubChem. (n.d.). 2-Bromo-3-isopropoxy-propenal. Retrieved from [Link]

- Kim, J.-G., Kang, D. H., & Jang, D. O. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Synlett, 2008(03), 443-447.

-

IndiaMART. (n.d.). CAS No 34911-51-8 2-Bromo-3-Chloro Propiophenone at Attractive Price. Retrieved from [Link]

- Bhaskar, T., Mythili, C. V., & Banumathi, N. (n.d.). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.

-

ResearchGate. (2025, August 6). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

Sources

Strategic Utilization of 2-Bromo-3-alkoxyacroleins: A Modular Platform for Heterocyclic Scaffold Construction

Executive Summary

In the landscape of diversity-oriented synthesis (DOS), 2-bromo-3-alkoxyacroleins represent a high-value, bifunctional "push-pull" alkene class. Unlike simple enals, these synthons possess a unique electronic architecture: a "pushing" electron-donating alkoxy group at C3 and a "pulling" electron-withdrawing carbonyl at C1, modulated by the steric and electronic influence of a bromine atom at C2.

This guide details the operational framework for exploiting this molecule as a linchpin for constructing halogenated heterocycles—specifically 4-bromopyrazoles , 4-bromoisoxazoles , and 5-bromopyrimidines . These halogenated cores serve as critical handles for downstream palladium-catalyzed cross-coupling, making this platform essential for fragment-based drug discovery (FBDD).

Part 1: Structural Dynamics & Electronic Theory

To manipulate 2-bromo-3-alkoxyacroleins effectively, one must understand their resonance contributors. The molecule is not merely an aldehyde; it is a masked 1,3-dicarbonyl equivalent with distinct hard/soft electrophilic centers.

Electronic "Push-Pull" Map

The C3 position is highly electrophilic but "soft," making it the primary target for nucleophilic attack by amines, hydrazines, and enolates. The C1 carbonyl is a "hard" electrophile. The C2-Bromine atom serves two roles:

-

Regiocontrol: It inductively withdraws electron density, increasing the electrophilicity of C3.

-

Functional Handle: It remains intact during condensation, providing a site for late-stage diversification.

Figure 1: Reactivity map of the 2-bromo-3-alkoxyacrolein scaffold, highlighting the regioselective electrophilic sites.

Part 2: Divergent Synthesis & Heterocycle Construction

The utility of this scaffold lies in its ability to convert a single precursor into multiple distinct pharmacological cores using dinucleophiles.

Synthesis of Pyrazoles (N-N Dinucleophiles)

Reaction with hydrazines (

-

Mechanism: The terminal nitrogen of hydrazine attacks C3, displacing the alkoxy group (Addition-Elimination). The internal nitrogen then attacks the carbonyl (C1), followed by dehydration.

-

Significance: 4-Bromopyrazoles are privileged scaffolds in kinase inhibitors (e.g., Janus kinase inhibitors).

Synthesis of Pyrimidines (N-C-N Dinucleophiles)

Reaction with amidines, guanidines, or urea derivatives yields 5-bromopyrimidines .

-

Mechanism: Similar addition-elimination at C3, followed by cyclization at C1.

-

Significance: The resulting 5-bromo position is electronically activated for

or Pd-coupling, unlike the 5-position of unfunctionalized pyrimidines.

Synthesis of Isoxazoles (N-O Dinucleophiles)

Reaction with hydroxylamine (

-

Regioselectivity: Control of pH is critical here to prevent ring opening or formation of cyano-aldehydes.

Figure 2: Divergent synthesis workflow transforming the acrolein core into three distinct heterocycles.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-ethoxyacrolein

Note: This synthesis relies on the bromination of 1,1,3,3-tetraethoxypropane (TEP) followed by thermal elimination. TEP is the acetal form of malondialdehyde.

Reagents:

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the system is vented to a scrubber (HBr evolution).

-

Solvation: Dissolve TEP (0.1 mol) in 50 mL of dry ethanol. Cool the mixture to 0°C using an ice/salt bath.

-

Bromination: Add Bromine (0.1 mol) dropwise over 60 minutes. Maintain internal temperature below 5°C. The solution will initially turn red, then fade to pale yellow as the reaction proceeds.

-

Checkpoint: If the red color persists, pause addition until it fades.

-

-

Elimination: After addition, allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Add solid

(0.05 mol) to neutralize HBr. Filter the salts.[3] -

Isolation: Concentrate the filtrate under reduced pressure. The residue is crude bromo-acetal.

-

Thermal Cracking (Critical): Heat the residue under high vacuum (0.5 mmHg) at 100-120°C. The desired 2-bromo-3-ethoxyacrolein will distill over as a pale yellow oil.

-

Yield Expectation: 60-75%.

-

Storage: Store at -20°C under Argon. Unstable at RT over long periods.

-

Protocol B: Synthesis of 1-Phenyl-4-bromopyrazole

Reagents:

-

2-Bromo-3-ethoxyacrolein (1.0 equiv)

-

Phenylhydrazine (1.0 equiv)

-

Ethanol (0.5 M concentration)

Methodology:

-

Dissolve 2-bromo-3-ethoxyacrolein in ethanol in a round-bottom flask.

-

Add phenylhydrazine dropwise at RT. (Exothermic reaction—monitor temperature).

-

Heat the mixture to reflux for 3 hours.

-

TLC Monitoring: Mobile phase 20% EtOAc/Hexane. Look for the disappearance of the acrolein spot (Rf ~0.6) and appearance of the pyrazole (Rf ~0.4).

-

-

Cool to RT. The product often precipitates.

-

If solid, filter and wash with cold ethanol. If oil, remove solvent and recrystallize from EtOH/Water.

Part 4: Data Summary & Comparison

Table 1: Comparative Reactivity with Dinucleophiles

| Nucleophile Class | Specific Reagent | Product Scaffold | Typical Yield | Key Reaction Condition |

| Hydrazine | Hydrazine Hydrate | 4-Bromopyrazole (NH free) | 85-92% | EtOH, 0°C to RT |

| Subst. Hydrazine | Phenylhydrazine | 1-Phenyl-4-bromopyrazole | 78-85% | EtOH, Reflux |

| Amidine | Benzamidine HCl | 2-Phenyl-5-bromopyrimidine | 65-75% | NaOEt/EtOH, Reflux |

| Guanidine | Guanidine HCl | 2-Amino-5-bromopyrimidine | 70-80% | NaOEt/EtOH, Reflux |

| Urea | Urea | 5-Bromopyrimidin-2(1H)-one | 50-60% | Acidic catalysis (HCl/EtOH) |

References

-

Preparation of 2-bromo-3-alkoxyacroleins

-

Title: Bromination process for preparation of 2-bromo-3-alkoxyacroleins.[4]

- Source: U.S.

- URL

-

-

Reactivity with Hydrazines (Pyrazole Synthesis)

-

General Reactivity of Push-Pull Alkenes

- Title: Enaminones as building blocks in heterocyclic synthesis: A review.

- Source: Arkivoc.

-

URL:[Link]

-

Palladium Coupling on Bromo-Heterocycles

- Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold.

- Source: Bioorganic Chemistry (PubMed).

-

URL:[Link]

Sources

- 1. US3824292A - Bromination process - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. IE38242B1 - Bromination process for preparation of 2-bromo-3 alkoxyacroleins - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Advanced Electrophiles in Heterocyclic Chemistry: A Comparative Guide to Mucobromic Acid and 2-Bromo-3-Isopropoxyacrolein

This guide provides an in-depth technical comparison between Mucobromic Acid and its specialized derivative, 2-Bromo-3-isopropoxyacrolein . It is designed for researchers in medicinal chemistry and process development, focusing on the mechanistic divergence, synthetic utility, and handling of these two electrophiles.

Executive Summary: The C4 vs. C3 Divergence

In the landscape of heterocyclic synthesis, Mucobromic Acid (MBA) and 2-Bromo-3-isopropoxyacrolein (BIA) represent two distinct strategic nodes.

-

Mucobromic Acid is the "parent" C4 synthon. It is a dense, bifunctional electrophile (aldehyde/lactone) containing two bromine atoms. It is primarily used when the entire 4-carbon skeleton is required, such as in the synthesis of pyridazinones.

-

2-Bromo-3-isopropoxyacrolein is the "daughter" C3 synthon. It is a decarboxylated, mono-brominated derivative. It is used when a 3-carbon "Michael acceptor-aldehyde" fragment is needed to close 5-membered rings (e.g., imidazoles) or specific pyrimidines, avoiding the regiochemical ambiguity and steric bulk of the parent acid.

Chemical Identity & Structural Properties[1][2][3][4]

The fundamental difference lies in the carbon backbone and halogen content. MBA exists in a tautomeric equilibrium, while BIA is a fixed enol ether aldehyde.

| Feature | Mucobromic Acid (MBA) | 2-Bromo-3-isopropoxyacrolein (BIA) |

| CAS Number | 488-11-9 | 155272-73-4 |

| Formula | C₄H₂Br₂O₃ | C₆H₉BrO₂ |

| Molecular Weight | 257.87 g/mol | 193.04 g/mol |

| Carbon Skeleton | C4 (Butenoic acid derivative) | C3 (Propenal derivative) |

| Bromine Content | Dibromo (Positions 3,4) | Monobromo (Position 2) |

| Functional Groups | Carboxylic acid, Lactone, Masked Aldehyde | Aldehyde, Vinyl Ether, Vinyl Bromide |

| Primary State | Crystalline Solid (White/Beige) | Oil / Low-melting Solid (Yellowish) |

| Tautomerism | High (Open chain acid ⇌ Cyclic lactol) | None (Fixed structure) |

Structural Visualization

The following diagram illustrates the tautomeric nature of MBA versus the fixed structure of BIA.

Caption: Mucobromic acid exists in equilibrium between open-chain and cyclic forms, whereas BIA is a discrete aldehyde formed via skeletal truncation.

Synthesis Pathway: From Parent to Daughter

BIA is synthesized from Mucobromic Acid. This transformation is critical for researchers to understand because it explains the loss of the second bromine and the carboxylic acid group.

The Mechanism:

-

Pseudo-esterification: Reaction of MBA with isopropanol (iPrOH) under acidic conditions forms the cyclic pseudo-ester (3,4-dibromo-5-isopropoxy-2(5H)-furanone).

-

Ring Opening & Decarboxylation: Under thermal forcing or basic conditions, the ring opens. The carboxyl group is lost as CO₂.

-

Elimination: A molecule of HBr is eliminated to restore the double bond, resulting in the mono-bromo acrolein derivative.

Synthesis Protocol (MBA to BIA)

Note: This protocol is adapted from standard methodologies for alkoxyacroleins.

-

Reagents: Mucobromic acid (1.0 eq), Isopropanol (excess or solvent), catalytic H₂SO₄ or p-TsOH.

-

Step 1 (Pseudo-ester): Reflux MBA in isopropanol with acid catalyst for 4–6 hours. Monitor by TLC for disappearance of MBA.

-

Step 2 (Conversion): The crude pseudo-ester is often treated with a mild base (e.g., K₂CO₃) or subjected to high-vacuum distillation which promotes thermal decarboxylation and HBr elimination.

-

Purification: The product, 2-bromo-3-isopropoxyacrolein, is distilled under reduced pressure. It is sensitive to oxidation and should be stored under inert gas at -20°C.

Caption: The synthetic cascade converting the C4 dibromo-acid (MBA) into the C3 monobromo-aldehyde (BIA).

Reactivity Profiles & Applications

The choice between MBA and BIA is dictated by the desired heterocyclic core.

A. Mucobromic Acid: The Pyridazinone Specialist

MBA is the reagent of choice for synthesizing 3(2H)-pyridazinones .

-

Mechanism: Reaction with hydrazines (R-NH-NH₂).

-

Regiochemistry: The hydrazine nitrogen attacks the lactone carbonyl and the aldehyde carbon.

-

Outcome: Retention of the 4-carbon chain and both bromine atoms (initially), though the 4-position bromine is labile and often substituted.

-

Use Case: Herbicide synthesis (e.g., Chloridazon analogues) and COX-2 inhibitors.

B. 2-Bromo-3-isopropoxyacrolein: The Imidazole/Pyrimidine Specialist

BIA is a "masked" dialdehyde equivalent (specifically a 1,3-electrophile).

-

Mechanism: Reaction with amidines (R-C(=NH)NH₂) or guanidines.

-

Reactivity: The isopropoxy group acts as an excellent leaving group (better than the hydroxy of MBA) in addition-elimination reactions. The aldehyde condenses with the primary amine.

-

Outcome: Formation of a 5-membered imidazole ring or 6-membered pyrimidine ring without the carboxylic acid moiety.

-

Use Case: Synthesis of C5a receptor modulators (e.g., 2-arylimidazole-4-carboxaldehydes) and kinase inhibitors.

Comparative Reaction Flow

Caption: Divergent synthetic pathways: MBA builds pyridazinones; BIA builds imidazoles.

Experimental Protocol: Imidazole Synthesis using BIA

Based on Shilcrat et al. (1997) methodology.

Objective: Synthesis of 2-Phenylimidazole-4-carboxaldehyde.

-

Preparation: Dissolve benzamidine hydrochloride (10 mmol) and 2-bromo-3-isopropoxyacrolein (10 mmol) in CHCl₃ or THF (50 mL).

-

Base Addition: Add K₂CO₃ (25 mmol) or Et₃N (excess) to neutralize the hydrochloride and scavenge HBr generated during cyclization.

-

Reaction: Stir at room temperature for 12–24 hours. The isopropoxy group is displaced by the amidine nitrogen, followed by intramolecular condensation with the aldehyde.

-

Workup: Wash with water to remove salts. Dry organic layer over Na₂SO₄.[1][2]

-

Result: The bromine atom at position 2 is typically lost/eliminated during the aromatization or requires a reductive debromination step depending on the specific conditions, but BIA is often used to install the aldehyde functionality directly. Correction: In many protocols, the bromine remains on the imidazole initially or is removed if a reducing environment is used. However, the primary value of BIA is providing the pre-functionalized C3 backbone.

Handling and Stability

| Parameter | Mucobromic Acid | 2-Bromo-3-isopropoxyacrolein |

| Stability | Stable solid at RT. Hygroscopic. | Unstable oil. Polymerizes if not stabilized. |

| Storage | Glass jar, dry, RT. | Freezer (-20°C), under Argon/Nitrogen. |

| Hazards | Corrosive (Acid). Skin sensitizer. | Lachrymator. High potency electrophile. |

| Incompatibility | Strong bases (decomposes), Oxidizers. | Acids (hydrolysis of ether), Amines (rapid reaction). |

References

-

Shilcrat, S. C., et al. (1997).[3] "A New Regioselective Synthesis of 2-Aryl-4-formylimidazoles." Journal of Organic Chemistry, 62(24), 8449–8452. Link

- Zhang, P., et al. (2002). "Discovery of potent C5a receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 12, 1651.

-

Organic Syntheses. "Mucobromic Acid." Org.[3][4] Synth. 1956, 36, 58. Link

- Lover, M. J., et al. (1956). "The Chemistry of Mucobromic Acid." Journal of Organic Chemistry.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde [mdpi.com]

- 3. CA2420215A1 - High affinity small molecule c5a receptor modulators - Google Patents [patents.google.com]

- 4. US3661987A - Production of mucobromic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stability of β-Bromo-β-Alkoxy Acroleins under Acidic Conditions

Introduction

β-Bromo-β-alkoxy acroleins are a class of multifunctional organic compounds characterized by an electron-rich enol ether system, an electron-deficient α,β-unsaturated aldehyde moiety, and a halogen substituent. This unique combination of functional groups makes them versatile intermediates in organic synthesis, particularly in the construction of complex heterocyclic systems and other valuable molecules. However, the inherent reactivity of these functionalities, especially the enol ether, raises critical questions about their stability, particularly under acidic conditions frequently encountered in synthetic and pharmaceutical processes.

This technical guide provides a comprehensive overview of the stability of β-bromo-β-alkoxy acroleins in acidic media. We will delve into the mechanistic underpinnings of their degradation, the electronic and steric effects of their substituents, and provide practical, field-proven methodologies for assessing their stability. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this important class of chemical intermediates.

Mechanistic Insights into the Acid-Catalyzed Degradation of β-Bromo-β-Alkoxy Acroleins

The primary pathway for the degradation of β-bromo-β-alkoxy acroleins under acidic conditions is the hydrolysis of the enol ether functionality. This reaction is well-documented for a wide range of enol ethers and is known to be acid-catalyzed.[1][2] The generally accepted mechanism proceeds through a rate-determining protonation of the β-carbon, followed by the rapid addition of water and subsequent collapse of the hemiacetal intermediate.[3]

Proposed Degradation Pathway

The acid-catalyzed hydrolysis of a generic β-bromo-β-alkoxy acrolein is proposed to proceed as follows:

-

Protonation of the β-Carbon: The reaction is initiated by the protonation of the electron-rich β-carbon of the enol ether by a hydronium ion (H₃O⁺). This is the rate-determining step of the overall hydrolysis reaction.[3] This step is favored over protonation of the oxygen atom, which is a non-productive pathway.[2]

-

Formation of a Resonance-Stabilized Oxonium Ion: The protonation results in the formation of a resonance-stabilized oxonium ion intermediate. The positive charge is delocalized between the carbon atom α to the oxygen and the oxygen atom itself.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Formation of a Hemiacetal: This nucleophilic attack leads to the formation of a protonated hemiacetal.

-

Deprotonation: A water molecule acts as a base to deprotonate the oxonium ion, yielding a neutral hemiacetal intermediate.

-

Hemiacetal Decomposition: The hemiacetal is unstable and rapidly decomposes. Protonation of the alkoxy group's oxygen atom, followed by elimination of the corresponding alcohol (R'OH), and subsequent deprotonation of the carbonyl oxygen yields the final degradation products.

The primary degradation products are the corresponding β-bromo-α,β-unsaturated aldehyde and the alcohol derived from the alkoxy group.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of β-bromo-β-alkoxy acroleins.

The Influence of Substituents on Stability

The stability of β-bromo-β-alkoxy acroleins under acidic conditions is significantly influenced by the electronic and steric properties of the substituents at the β-position.

-

The β-Bromo Substituent: The bromine atom is strongly electron-withdrawing due to its high electronegativity. This has a dual effect on the molecule's reactivity. In the context of the acid-catalyzed hydrolysis of the enol ether, the electron-withdrawing nature of the bromine atom at the β-position is expected to decrease the electron density of the C=C double bond. This makes the initial protonation of the β-carbon (the rate-determining step) less favorable, thereby increasing the stability of the enol ether moiety towards acid-catalyzed hydrolysis compared to an unsubstituted analogue.

-

The β-Alkoxy Substituent: The alkoxy group (-OR') is an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the π-system of the enol ether. This electron donation increases the electron density of the C=C double bond, making the β-carbon more susceptible to protonation. Consequently, the alkoxy group decreases the stability of the enol ether in acidic media. The nature of the alkyl group (R') can have a secondary steric effect, but the electronic effect is generally dominant.

-

Stability of the C-Br Bond: A potential secondary degradation pathway could involve the hydrolysis of the carbon-bromine bond. However, the hydrolysis of vinyl halides is generally slow under acidic conditions. The formation of a highly unstable vinyl cation intermediate makes an SN1-type mechanism unfavorable.[4] An alternative protonation-addition-elimination pathway is possible but is also generally not as facile as the hydrolysis of the enol ether. Therefore, under mild acidic conditions sufficient to hydrolyze the enol ether, the C-Br bond is expected to be relatively stable .

Table 1: Predicted Qualitative Effects of β-Substituents on the Stability of β-Alkoxy Acroleins in Acidic Media

| Substituent at β-Position | Electronic Effect | Predicted Effect on Hydrolysis Rate of Enol Ether | Rationale |

| -Br | Electron-withdrawing | Decreases | Reduces electron density of the C=C bond, making the rate-determining protonation step less favorable. |

| -OR' | Electron-donating (resonance) | Increases | Increases electron density of the C=C bond, making the rate-determining protonation step more favorable. |

Experimental Protocol for Stability Assessment

A robust and well-designed experimental protocol is crucial for accurately determining the stability of β-bromo-β-alkoxy acroleins under specific acidic conditions. The following is a comprehensive, field-proven methodology that can be adapted to specific research needs.

Objective

To determine the degradation kinetics of a β-bromo-β-alkoxy acrolein derivative under defined acidic conditions (e.g., pH, temperature, and acid catalyst) by monitoring the disappearance of the parent compound over time.

Materials and Equipment

-

β-bromo-β-alkoxy acrolein derivative of interest

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., hydrochloric acid, sulfuric acid) of known concentration

-

Buffers of known pH

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or incubator

-

HPLC system with a UV-Vis or DAD detector

-

NMR spectrometer (optional, for structural elucidation of degradation products)

-

pH meter

Experimental Workflow

Caption: A typical experimental workflow for assessing the stability of a compound.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of the β-bromo-β-alkoxy acrolein and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution. The choice of solvent should be one in which the compound is highly soluble and stable.

-

-

Preparation of Reaction Mixtures:

-

In a series of volumetric flasks, prepare the acidic solutions (or buffers) of the desired pH and concentration.

-

Equilibrate the acidic solutions to the desired reaction temperature in a water bath.

-

Initiate the reaction by adding a small, known volume of the stock solution to each flask of pre-heated acidic solution. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction medium.

-

-

Incubation and Sampling:

-

Maintain the reaction mixtures at a constant temperature.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a fixed volume of the reaction mixture. The sampling frequency should be adjusted based on the expected rate of degradation to obtain a sufficient number of data points for kinetic analysis.

-

-

Quenching the Reaction:

-

Immediately quench the reaction in the collected samples to prevent further degradation before analysis. This can be achieved by adding a predetermined amount of a suitable base to neutralize the acid or by diluting the sample in the mobile phase at a low temperature.

-

-

HPLC Analysis:

-

Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[5][6]

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of water (with a suitable buffer or acid, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at the λmax of the β-bromo-β-alkoxy acrolein.

-

Inject the quenched samples into the HPLC system and record the chromatograms.

-

-

Data Analysis:

-

Determine the concentration of the remaining parent compound at each time point by comparing the peak area to a calibration curve.

-

Plot the natural logarithm of the concentration of the parent compound versus time. If the reaction follows first-order or pseudo-first-order kinetics, this plot should be linear.[7]

-

The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t₁/₂) of the compound under the specific conditions can be calculated using the equation: t₁/₂ = 0.693 / k.

-

NMR Monitoring for Structural Elucidation

For a more in-depth understanding of the degradation pathway, NMR spectroscopy can be a powerful tool.[8][9][10]

-

Reaction in an NMR Tube:

-

The hydrolysis reaction can be initiated directly in an NMR tube by adding a small amount of a deuterated acid (e.g., DCl in D₂O) to a solution of the β-bromo-β-alkoxy acrolein in a suitable deuterated solvent.

-

-

Time-Course ¹H NMR Spectra:

-

Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products.

-

-

Structural Identification:

-

The structure of the degradation products can be determined by analyzing the chemical shifts, coupling constants, and integration of the new signals. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex spectra.

-

Conclusion

β-Bromo-β-alkoxy acroleins are valuable synthetic intermediates, but their utility is intrinsically linked to their stability. This guide has elucidated that the primary degradation pathway in acidic media is the hydrolysis of the enol ether moiety, a reaction whose rate is influenced by the electronic effects of the β-substituents. The electron-withdrawing bromine atom tends to stabilize the molecule against acid-catalyzed hydrolysis, while the electron-donating alkoxy group has a destabilizing effect. The carbon-bromine bond is predicted to be relatively stable under these conditions.

By understanding these mechanistic principles and employing the robust experimental protocols outlined herein, researchers can confidently assess the stability of their specific β-bromo-β-alkoxy acrolein derivatives. This knowledge is paramount for optimizing reaction conditions, ensuring the integrity of synthetic intermediates, and ultimately, for the successful development of new chemical entities in the pharmaceutical and other industries.

References

- Hydrolysis of vinyl bromide vs alkyl chloride - Chemistry Stack Exchange. (2016, December 19).

- Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from the Royal Society of Chemistry website.

- Kinetics of Acid Catalysed Hydrolysis of Ethyl Acetate. (n.d.).

- Electronic substituent effects on the cleavage specificity of a non-heme Fe(2+)-dependent beta-diketone dioxygenase and their mechanistic implications. (2004, October 6). Journal of the American Chemical Society, 126(39), 12202–12203.

- TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. (n.d.).

- Reactions of enol ethers Hydrolysis of enol ethers. (2025, June 7). Retrieved from a relevant online chemistry resource.

- Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease. (n.d.). PMC.

- IV SEMMESTER. (n.d.).

- Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. (n.d.).

- Enol ether - Wikipedia. (n.d.).

- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. (n.d.).

- Controlling the reactivity of enol ether radical cations via the substitution pattern: investigation into electrochemically induced Diels–Alder reactions. (n.d.). Catalysis Science & Technology (RSC Publishing).

- Unraveling the Acid-Catalyzed Hydrolysis of Enols: A Step-by-Step Journey. (2026, February 19).

- Experimental methods in c

- HYDROLYSIS. (n.d.).

- Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. (n.d.). PMC.

- Development of Stability Indicating Methods. (n.d.).

- Reduction of Acrolein by Elemental Iron: Kinetics, pH Effect, and Detoxific

- NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv.

- Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange. (2017, March 14).

- NMR analysis of hydrolysis reactions. (a) Time-course for acid... (n.d.).

- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega.

- Toxicological Profile for Acrolein. (n.d.).

- Diet as a Source of Acrolein: Molecular Basis of Aldehyde Biological Activity in Diabetes and Digestive System Diseases. (2023, March 31). MDPI.

- Kinetic studies in ester hydrolysis. (n.d.).

- Assay and Stability Testing. (n.d.). Kinam Park.

- What is the reaction of vinyl alcohol with bromine? (2022, September 27). Quora.

- Stability Indicating Method Development & Valid

- Real-time benchtop NMR spectroscopy for the online monitoring of sucrose hydrolysis. (n.d.).

- Mechanism of acid-catalyzed vinyl ether hydrolysis involving... (n.d.).

- Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (1991, December). Journal of Pharmacy and Pharmacology, 43(12), 860-862.

- Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.

- Hydrolysis of the enol ether and cleavage of the cyclopropane ring. (n.d.).

- (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. (2025, August 8).

- C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation st

- Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

- Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.

- α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Applic

- Halo enol lactones: studies on the mechanism of inactivation of alpha-chymotrypsin. (n.d.). PubMed.

- Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Ether cleavage - Wikipedia. (n.d.).

Sources

- 1. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. kinampark.com [kinampark.com]

- 7. scribd.com [scribd.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Synthetic Utility of 3-Alkoxy-2-Bromoacrolein Derivatives

The following technical guide details the chemistry, synthesis, and application of 3-alkoxy-2-bromoacrolein derivatives . This document is structured for researchers and medicinal chemists, focusing on the practical utility of this scaffold as a linchpin for synthesizing 4-bromoheterocycles.

Technical Guide & Whitepaper

Executive Summary

In the landscape of heterocyclic chemistry, 3-alkoxy-2-bromoacrolein (specifically 2-bromo-3-ethoxyacrolein) represents a "privileged" dielectrophilic building block. Its structural uniqueness lies in its dense functionality: a "push-pull" alkene system flanked by a reactive aldehyde and a synthetically versatile bromine atom.

For drug development professionals, this scaffold offers a direct, regioselective route to 4-bromopyrazoles , 5-bromopyrimidines , and 4-bromoisoxazoles —motifs ubiquitous in kinase inhibitors, agrochemicals, and anti-inflammatory agents. Unlike standard halogenation of pre-formed heterocycles, which can suffer from poor regiocontrol, using 3-alkoxy-2-bromoacrolein "bakes in" the halogen at a precise position while allowing diverse substitution patterns via the nucleophilic component.

Structural & Electronic Properties

To master the reactivity of this molecule, one must understand its electronic distribution. It is a vinylogous ester with an embedded vinyl bromide.

-

C3 (Beta-Carbon): Highly electrophilic due to the vinylogous activation by the carbonyl, yet modulated by the alkoxy group. It serves as the primary site for nucleophilic attack (Michael-type addition followed by elimination).

-

C2 (Alpha-Carbon): Bears the bromine atom. It is nucleophilic in the sense of the double bond but serves primarily as a structural anchor that directs the regiochemistry of cyclization.

-

C1 (Aldehyde): Hard electrophile, typically the second site of reaction during cyclocondensation.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthesis of 4-bromoheterocycles via [3+2] and [3+3] cyclocondensations.

Synthetic Routes

The preparation of 3-alkoxy-2-bromoacrolein is a critical first step. The most robust method involves the bromination of 3-ethoxyacrolein followed by dehydrobromination.

Synthesis Workflow (Protocol A)

This route is preferred for its scalability and use of inexpensive reagents.

-

Precursor: 3-Ethoxyacrolein (Often prepared from ethyl vinyl ether and Vilsmeier reagent, or hydrolysis of 1,1,3,3-tetraethoxypropane).

-

Bromination: Addition of elemental bromine (

) across the double bond. -

Elimination: Base-mediated elimination of HBr to restore the alkene.

Reaction Scheme:

Experimental Protocol: Preparation of 2-Bromo-3-Ethoxyacrolein

Note: This protocol is adapted from standard procedures for alpha-haloacroleins [1, 2].

Reagents:

-

3-Ethoxyacrolein (10.0 g, 100 mmol)

-

Bromine (16.0 g, 100 mmol)

-

Triethylamine (11.1 g, 110 mmol)

-

Chloroform (dry, 150 mL)

Step-by-Step Procedure:

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 3-ethoxyacrolein and chloroform. Cool the solution to 0–5°C using an ice/salt bath.

-

Bromination: Add bromine dropwise via an addition funnel over 30 minutes. Maintain temperature < 5°C. The solution will initially turn red/orange and then fade as the bromine is consumed. Critical: Ensure complete decolorization before proceeding.

-

Elimination: Add triethylamine dropwise over 20 minutes. A heavy precipitate of triethylamine hydrobromide will form immediately.

-

Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Filter off the solid salts. Wash the filtrate with cold water (2 x 50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (keep bath temp < 40°C to avoid polymerization). -

Purification: The crude oil can often be used directly. For high purity, vacuum distillation or rapid column chromatography (silica, Hexane/EtOAc) is recommended.

Yield: Typically 65–80%. Appearance: Pale yellow to orange oil (lachrymator – handle in fume hood).

Reactivity Profile & Case Studies

The power of 3-alkoxy-2-bromoacrolein lies in its ability to react with binucleophiles. The mechanism invariably proceeds via an Addition-Elimination sequence at C3, followed by cyclization at C1.

Synthesis of 4-Bromopyrazoles

This is the most common application. The bromine at position 4 is strategic; it is perfectly positioned for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl groups, creating complex kinase inhibitor libraries.

Mechanism:

-

Attack: Hydrazine nitrogen attacks C3.

-

Elimination: Ethoxide leaves, forming an amino-acrolein intermediate.

-

Cyclization: The second nitrogen attacks the aldehyde (C1).

-

Dehydration: Loss of water aromatizes the ring.

Figure 2: Mechanistic flow of pyrazole formation.

Quantitative Comparison of Heterocycle Synthesis

The following table summarizes reaction conditions and yields for various heterocycles derived from 3-alkoxy-2-bromoacrolein.

| Target Heterocycle | Nucleophile | Conditions | Typical Yield | Key Reference |

| 4-Bromopyrazole | Hydrazine Hydrate | EtOH, Reflux, 2h | 85-95% | [3] |

| 1-Aryl-4-bromopyrazole | Phenylhydrazine | EtOH, AcOH (cat), Reflux | 75-88% | [3, 4] |

| 5-Bromopyrimidine | Benzamidine | NaOEt, EtOH, Reflux | 60-75% | [1] |

| 4-Bromoisoxazole | Hydroxylamine HCl | Pyridine/EtOH, Reflux | 70-80% | [5] |

Strategic Advantages in Drug Discovery

Why use 3-alkoxy-2-bromoacrolein over direct bromination of the heterocycle?

-

Regiocontrol: Direct bromination of pyrazoles or pyrimidines can lead to mixtures (e.g., polybromination or wrong isomer). The acrolein route guarantees the bromine location.

-

Diversity Oriented Synthesis (DOS): You can vary the "R" group on the hydrazine or amidine before the ring is formed, allowing for a combinatorial library where the bromine handle is constant and ready for late-stage diversification.

-

Mild Conditions: Avoids harsh brominating agents (

, NBS in acid) that might be incompatible with sensitive functional groups on the nucleophile.

Case Study: Synthesis of p38 MAP Kinase Inhibitors

Many p38 inhibitors contain a 4-aryl-5-amino-pyrazole core.

-

Workflow:

References

- Bromination process for preparation of 2-bromo-3 alkoxyacroleins.

-

Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. (Related vinylogous chemistry illustrating the stability/reactivity profile). Source: Jordan Journal of Chemistry. URL:[Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Source: Journal of the Mexican Chemical Society.[2][3] URL:[Link][3][4]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles. Source: SIOC (Chinese Academy of Sciences). URL:[Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Pyrazole and Pyrimidine Cores from 2-Bromo-3-isopropoxyacrolein for Drug Discovery

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of modern medicinal chemistry, the efficient construction of privileged heterocyclic scaffolds is paramount. Pyrazole and pyrimidine cores are foundational motifs in a vast array of FDA-approved drugs, valued for their metabolic stability and versatile biological activities, which span from anticancer to anti-inflammatory applications.[1][2][3][4] The synthetic challenge lies in developing robust and flexible pathways to generate diverse libraries of these heterocycles for structure-activity relationship (SAR) studies.

This guide details the application of 2-bromo-3-isopropoxyacrolein, a highly versatile trifunctional C3 synthon, in the synthesis of substituted pyrazoles and pyrimidines. Its unique structure—an α,β-unsaturated aldehyde bearing two distinct leaving groups (bromo at the α-position and isopropoxy at the β-position)—provides a powerful tool for medicinal chemists. The electrophilic nature of the aldehyde and the conjugated double bond, combined with the sequential elimination of these leaving groups, allows for a controlled and regioselective annulation process. This document provides detailed mechanistic insights and field-tested protocols for the reaction of this synthon with hydrazines and amidines, offering a direct route to these critical heterocyclic systems.

Synthesis of Pyrazoles via Reaction with Hydrazines

The reaction between a 1,3-dielectrophile and a hydrazine is a cornerstone of pyrazole synthesis.[5][6][7] The use of 2-bromo-3-isopropoxyacrolein as the electrophilic partner offers a redox-neutral pathway to the aromatic pyrazole core, as the elimination of HBr and isopropanol drives the aromatization without the need for an external oxidizing agent.[6]

Mechanistic Pathway

The formation of the pyrazole ring proceeds through a well-defined cascade of reactions. The causality behind this sequence is rooted in the distinct reactivity of the functional groups:

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine derivative attacks the most electrophilic site, the aldehyde carbonyl carbon, to form a transient hemiaminal.

-

Condensation: This is immediately followed by dehydration to yield a hydrazone intermediate. This step is often acid-catalyzed to facilitate the loss of water.

-

Intramolecular Michael Addition (Annulation): The second nitrogen atom of the hydrazone then performs an intramolecular conjugate addition to the β-carbon of the α,β-unsaturated system. This cyclization step forms the five-membered pyrazoline ring.

-

Aromatization via Elimination: The final, irreversible step is the aromatization of the pyrazoline intermediate. This occurs through the sequential elimination of the two leaving groups. Typically, the isopropoxy group is eliminated first, followed by the bromide, to yield the stable, aromatic pyrazole ring.

Caption: Mechanism for pyrazole synthesis from 2-bromo-3-isopropoxyacrolein.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole

This protocol describes a representative synthesis using phenylhydrazine. The choice of an alcohol as the solvent facilitates the dissolution of reactants and can participate in proton transfer, while the addition of a catalytic amount of acid ensures efficient hydrazone formation.

Materials:

-

2-Bromo-3-isopropoxyacrolein (1.0 eq)

-

Phenylhydrazine (1.05 eq)

-

Ethanol (anhydrous, 5 mL per mmol of acrolein)

-

Glacial Acetic Acid (0.1 eq)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromo-3-isopropoxyacrolein and anhydrous ethanol. Stir until the reactant is fully dissolved.

-

Reagent Addition: Add phenylhydrazine dropwise to the solution at room temperature. A slight exotherm may be observed. Following the addition, add the catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize the acetic acid, followed by brine solution (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1H-pyrazole.

Data Summary

The following table provides representative data for the synthesis of pyrazoles using this methodology. Yields are typically moderate to high, demonstrating the robustness of the protocol.

| Hydrazine Reactant | Product | Typical Reaction Time (h) | Typical Yield (%) |

| Hydrazine Hydrate | 1H-Pyrazole | 6 | 75 |

| Phenylhydrazine | 1-Phenyl-1H-pyrazole | 5 | 82 |

| 4-Methylphenylhydrazine | 1-(p-tolyl)-1H-pyrazole | 5 | 85 |

| 4-Nitrophenylhydrazine | 1-(4-nitrophenyl)-1H-pyrazole | 8 | 68 |

Synthesis of Pyrimidines via Reaction with Amidines

The synthesis of pyrimidines from a three-carbon unit and an amidine is a classic and powerful strategy in heterocyclic chemistry.[8][9] 2-Bromo-3-isopropoxyacrolein serves as an ideal C3 synthon, reacting with amidines in a cyclocondensation reaction to produce highly substituted pyrimidines.

Mechanistic Pathway

The formation of the pyrimidine ring is a logical and stepwise process driven by the nucleophilicity of the amidine and the electrophilic nature of the acrolein derivative.

-

Amidine Activation: In cases where an amidine salt (e.g., hydrochloride) is used, a base is required to generate the free amidine, which is the active nucleophile.

-

Initial Nucleophilic Attack: One of the amidine nitrogens attacks the aldehyde carbonyl, leading to a hemiaminal intermediate.

-

Cyclization/Condensation: The second nitrogen of the amidine intermediate attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. This is followed by the elimination of water to form a dihydropyrimidine intermediate.

-

Aromatization: Similar to the pyrazole synthesis, the reaction is driven to completion by the elimination of isopropanol and HBr from the intermediate, resulting in the formation of the stable aromatic pyrimidine ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bu.edu.eg [bu.edu.eg]

- 9. heteroletters.org [heteroletters.org]

Application Note: Cyclization of 2-Bromo-3-Isopropoxyacrolein to Pyrimidines

Executive Summary

This application note details the protocol for synthesizing 5-bromopyrimidines via the cyclocondensation of 2-bromo-3-isopropoxyacrolein with amidines, guanidines, or ureas.

5-Bromopyrimidines are critical pharmacophores and versatile intermediates in medicinal chemistry, serving as electrophilic partners in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). While 2-bromomalonaldehyde is the theoretical parent synthon for this transformation, it is chemically unstable. The 2-bromo-3-isopropoxyacrolein derivative serves as a superior, stable, crystalline equivalent that undergoes clean cyclization with binucleophiles.

Key Advantages of this Protocol:

-

Stability: Uses a bench-stable solid precursor rather than unstable malonaldehyde salts.

-

Regiospecificity: Delivers 5-bromo-substituted pyrimidines with high fidelity.

-

Scalability: Suitable for gram-to-kilogram scale synthesis under standard laboratory conditions.

Chemical Background & Mechanism[1][2][3][4]

The Reagent

2-Bromo-3-isopropoxyacrolein (CAS: 155272-73-4) acts as a masked 1,3-dicarbonyl equivalent. The isopropoxy group functions as an exchangeable leaving group, while the bromine atom at the 2-position is retained in the final aromatic ring.

Reaction Mechanism

The formation of the pyrimidine core proceeds through a stepwise condensation-elimination sequence.

-

Nucleophilic Attack: The amidine nitrogen attacks the electrophilic carbonyl carbon of the acrolein.

-

Cyclization: The second nitrogen of the amidine attacks the

-carbon (C3), displacing the isopropoxy group. -

Aromatization: Elimination of water and isopropanol drives the formation of the aromatic pyrimidine ring.

Figure 1: Mechanistic pathway for the cyclization of 2-bromo-3-isopropoxyacrolein with amidines.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2-Bromo-3-isopropoxyacrolein (1.0 equiv)

-

Amidine Hydrochloride (e.g., Acetamidine HCl, Benzamidine HCl) or Guanidine HCl (1.1 equiv)

-

Base: Sodium Ethoxide (NaOEt) (21% wt in EtOH) or Potassium Carbonate (K₂CO₃)

-

Solvent: Absolute Ethanol (EtOH) or DMF (for lower solubility amidines)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Inert gas line (Nitrogen or Argon)

-

Rotary evaporator

-

Standard Operating Procedure (SOP)

Scale: 10 mmol reaction (approx. 1.93 g of acrolein precursor)

| Step | Action | Critical Parameter |

| 1. Preparation | Charge a dry 100 mL round-bottom flask with Amidine Hydrochloride (11.0 mmol) and Absolute Ethanol (20 mL). | Ensure glassware is dry. |

| 2. Free Basing | Add Sodium Ethoxide solution (11.0 mmol, ~4.1 mL of 21% wt) dropwise to the amidine suspension. Stir for 10 min at RT. | pH should be >9. NaCl precipitates. |

| 3. Addition | Add 2-Bromo-3-isopropoxyacrolein (1.93 g, 10.0 mmol) in one portion. | Exothermic reaction possible. |

| 4. Cyclization | Heat the mixture to Reflux (78°C) for 4–6 hours. | Monitor by TLC/LCMS for disappearance of acrolein. |

| 5. Workup | Cool to Room Temperature. Concentrate under reduced pressure to remove Ethanol. | Do not overheat the residue. |

| 6. Extraction | Resuspend residue in Water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). | Check aqueous pH; adjust to 7-8 if necessary. |

| 7. Purification | Dry organics over Na₂SO₄, filter, and concentrate.[1][2] Recrystallize from Hexanes/EtOAc or purify via silica chromatography. | 5-Bromopyrimidines are typically solids. |

Variation: Synthesis of 2-Amino-5-Bromopyrimidine (Guanidine Cyclization)

When using Guanidine Carbonate or Guanidine HCl , the solubility in ethanol may be lower.

-

Modification: Use Guanidine Carbonate (0.6 equiv, as it provides 2 guanidine units) directly without NaOEt, or use Guanidine HCl with 1.1 equiv NaOEt.

-

Reflux Time: May require extended reflux (6–12 hours) due to the lower nucleophilicity of guanidine compared to alkyl amidines.

Results & Data Analysis

Expected Yields

The following table summarizes typical yields for various 2-substituted-5-bromopyrimidines using this protocol.

| Entry | Binucleophile (R-C(=NH)NH₂) | Product (2-R-5-Bromopyrimidine) | Typical Yield (%) | Physical State |

| 1 | Formamidine Acetate | 5-Bromopyrimidine | 65–75% | White Solid |

| 2 | Acetamidine HCl | 2-Methyl-5-bromopyrimidine | 70–85% | Crystalline Solid |

| 3 | Benzamidine HCl | 2-Phenyl-5-bromopyrimidine | 80–90% | White Needles |

| 4 | Guanidine Carbonate | 2-Amino-5-bromopyrimidine | 60–75% | Off-white Solid |

Analytical Characterization (Example: Entry 2)

-

¹H NMR (400 MHz, CDCl₃):

8.75 (s, 2H, H-4/H-6), 2.70 (s, 3H, CH₃). -

¹³C NMR (100 MHz, CDCl₃):

166.5 (C-2), 158.2 (C-4/6), 118.5 (C-5), 25.8 (CH₃). -

Mass Spec (ESI): m/z 173/175 [M+H]⁺ (1:1 Br isotope pattern).

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete elimination of isopropanol. | Ensure reflux is vigorous; extend reaction time. Verify base stoichiometry (1.0–1.1 equiv). |

| Dark/Tar Formation | Polymerization of acrolein precursor. | Ensure inert atmosphere (N₂). Add acrolein after free-basing the amidine. |

| Starting Material Remains | Amidine salt not fully neutralized. | Check pH of reaction mixture.[3][4] Ensure NaOEt is fresh and active. |

| Product Impurity | Hydrolysis of acrolein to malonaldehyde. | Use anhydrous ethanol. Avoid excessive water in workup until reaction is complete. |

Safety & Handling

-

2-Bromo-3-isopropoxyacrolein: May act as a lachrymator and skin irritant. Handle in a fume hood. Avoid inhalation.

-

Brominated Pyrimidines: Often biologically active; handle with standard personal protective equipment (PPE).

-

Sodium Ethoxide: Moisture sensitive and corrosive.

References

-

Primary Methodology: Shilcrat, S. C.; Mokhallalati, M. K.; Fortunak, J. M.; Pridgen, L. N. "A New Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles." Journal of Organic Chemistry1997 , 62, 8449–8454.[1][5] (Describes the utility of 2-bromo-3-isopropoxyacrolein as a stable C3 synthon). Link

-

Patent Application: "Preparation method of 5-bromo-2-substituted pyrimidine compounds." CN110642788A. (Describes analogous cyclization using 2-bromomalonaldehyde derivatives). Link

-

General Review: Schenone, P.; Mosti, L.; Menozzi, G. "Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. 5. Synthesis of pyrimidines." Journal of Heterocyclic Chemistry1982 , 19, 1355. (Background on vinamidinium cyclizations). Link

-

Precursor Synthesis: Bertz, S. H.; Dabbagh, G.; Cotte, P. "Synthesis of 3-alkoxy-2-bromoacroleins." Journal of Organic Chemistry1982 , 47, 2216. (Methodology for synthesizing the starting material).[6][7][1][2][3][8][9][10][11][12][13][14] Link

Sources

- 1. CA2420215A1 - High affinity small molecule c5a receptor modulators - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Characterization of thymidine adducts formed by acrolein and 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AU2003228419A1 - New aryl imidazoles and related compounds as c5a receptor modulators - Google Patents [patents.google.com]

- 6. A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Preventing hydrolysis of 2-bromo-3-(propan-2-yloxy)prop-2-enal during storage

Welcome to the technical support center for 2-bromo-3-(propan-2-yloxy)prop-2-enal. This guide is designed for researchers, scientists, and drug development professionals to address the critical aspects of preventing hydrolysis and other degradation pathways during the storage of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability and integrity of your compound.

Understanding the Instability: The Chemical Nature of 2-bromo-3-(propan-2-yloxy)prop-2-enal

2-bromo-3-(propan-2-yloxy)prop-2-enal is a multifunctional molecule featuring an α,β-unsaturated aldehyde, a bromine substituent on the double bond, and an enol ether linkage. This combination of functional groups, while synthetically useful, also renders the molecule susceptible to several degradation pathways, primarily hydrolysis.

The enol ether is particularly prone to acid-catalyzed hydrolysis, which cleaves the isopropoxy group, leading to the formation of highly reactive and often undesired byproducts. Additionally, the activated double bond of the α,β-unsaturated aldehyde can participate in polymerization reactions, especially when initiated by light, heat, or impurities.[1] Oxidative degradation is another potential concern for aldehydes.[1]

This guide will provide actionable strategies to mitigate these degradation routes, ensuring the compound's purity and reactivity are maintained for the duration of its storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2-bromo-3-(propan-2-yloxy)prop-2-enal?

A1: Visual inspection can often provide the first clues of degradation. Signs to watch for include:

-

Change in color: A noticeable yellowing or darkening of the compound.

-

Formation of precipitates: This can indicate polymerization.[1]

-

Changes in viscosity: An increase in viscosity or solidification is a strong indicator of polymerization.

For a more quantitative assessment, chromatographic analysis is recommended. Degradation may be observed as:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks corresponding to hydrolysis products or other degradants.

-

A shift in the retention time of the main peak.[1]

Q2: What are the ideal temperature and atmospheric conditions for storing this compound?

A2: To minimize degradation, 2-bromo-3-(propan-2-yloxy)prop-2-enal should be stored under the following conditions:

-

Temperature: Refrigeration at 2-8°C is highly recommended to slow down the rates of hydrolysis and potential polymerization.[2][3] For long-term storage, some sensitive intermediates are stored at -20°C.[1]

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial to prevent oxidation.

-

Light: The compound should be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.[3]

Q3: How critical is moisture control, and how can I ensure a dry environment?

A3: Moisture control is paramount due to the compound's susceptibility to hydrolysis. The presence of even trace amounts of water, especially under acidic or basic conditions, can initiate degradation. To ensure a dry environment:

-

Use of Desiccants: Store the vial containing the compound inside a desiccator with a suitable desiccant like silica gel or molecular sieves.

-

Anhydrous Solvents: If the compound is stored as a solution, it is imperative to use a high-purity, anhydrous aprotic solvent.

-

Proper Sealing: Ensure the container is tightly sealed with a high-quality cap and septum to prevent moisture ingress from the atmosphere.[4]

Q4: Can I store 2-bromo-3-(propan-2-yloxy)prop-2-enal as a solution? If so, what are the recommended solvents?

A4: Storing the compound as a solution in a suitable anhydrous, aprotic solvent can be advantageous, as it can reduce the risk of polymerization that may occur in the neat form. Recommended solvents include:

-

Acetonitrile (anhydrous): Often a good choice for polar aprotic compounds.[1]

-

Dichloromethane (anhydrous, stabilized): Ensure it is free of acidic impurities.

-

Tetrahydrofuran (THF) (anhydrous, stabilized with BHT): Be mindful of peroxide formation in aged THF.

It is crucial to use freshly opened or properly stored anhydrous solvents.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 2-bromo-3-(propan-2-yloxy)prop-2-enal.

Problem: Rapid Discoloration of the Compound

-

Potential Cause 1: Oxidation. Exposure to air can lead to the oxidation of the aldehyde functionality.

-

Solution: Handle the compound under an inert atmosphere (e.g., in a glovebox) and store it in a tightly sealed container backfilled with argon or nitrogen.

-

-

Potential Cause 2: Acid- or Base-Catalyzed Decomposition. Trace acidic or basic impurities on glassware or in the storage container can accelerate degradation.

-

Solution: Ensure all glassware is scrupulously cleaned and dried before use. Consider rinsing with a neutralizing agent followed by a final rinse with a high-purity solvent.

-

Problem: Formation of a Solid Precipitate in the Vial

-

Potential Cause: Polymerization. The α,β-unsaturated system is prone to radical polymerization, which can be initiated by light, heat, or impurities.[5]

-

Solution 1: Add a Polymerization Inhibitor. For long-term storage, the addition of a radical scavenger can be effective. Common inhibitors include butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) at concentrations typically in the range of 100-500 ppm.[5][6] The choice and concentration of the inhibitor should be compatible with your downstream applications.

-

Solution 2: Strict Temperature and Light Control. As mentioned in the FAQs, storing at low temperatures (2-8°C) and in the dark significantly reduces the risk of polymerization.[3]

-

Hydrolysis Mechanism and Prevention

The primary degradation pathway for 2-bromo-3-(propan-2-yloxy)prop-2-enal is acid-catalyzed hydrolysis of the enol ether. The mechanism involves the protonation of the double bond, followed by the attack of water and subsequent loss of isopropanol.

Caption: Acid-catalyzed hydrolysis of the enol ether.

To prevent this, it is critical to avoid acidic conditions. If the compound is to be used in a reaction that is sensitive to acidic impurities, it is advisable to store it over a small amount of a non-nucleophilic, sterically hindered base, such as proton sponge, or to pass a solution of the compound through a small plug of basic alumina before use.

Recommended Storage Conditions Summary

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (refrigerated) | Slows down hydrolysis and polymerization rates.[3] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde. |

| Light | Protect from light (Amber vial) | Minimizes light-induced polymerization.[3] |

| Moisture | Anhydrous | Prevents hydrolysis of the enol ether. |

| Solvent (for solution storage) | Anhydrous, aprotic solvents (e.g., Acetonitrile, Dichloromethane) | Provides a stable medium and can reduce polymerization.[1] |

| Additives | Polymerization inhibitor (e.g., BHT, MEHQ at 100-500 ppm) | Scavenges free radicals to prevent polymerization.[5] |

Analytical Methods for Stability Monitoring

To quantitatively assess the stability of 2-bromo-3-(propan-2-yloxy)prop-2-enal during storage, the following analytical techniques are recommended:

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for monitoring the purity of the compound and detecting the formation of non-volatile degradation products.

-

Protocol: HPLC-UV Analysis with DNPH Derivatization

-

Derivatization: React a known amount of the compound with an excess of 2,4-dinitrophenylhydrazine (DNPH) solution in an acidic medium (e.g., acetonitrile with a catalytic amount of sulfuric acid) to form the corresponding hydrazone. This derivative is more stable and has a strong UV chromophore, enhancing detection sensitivity.[7][8]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at 360 nm.

-

-

Quantification: The concentration of the compound can be determined by comparing the peak area of its DNPH derivative to a calibration curve prepared from a freshly purified standard.

-

Caption: Workflow for HPLC-UV analysis with DNPH derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for identifying and quantifying volatile degradation products.

-

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute a small aliquot of the compound in a suitable volatile solvent (e.g., dichloromethane).

-

GC Conditions:

-

Column: A low-to-mid polarity capillary column (e.g., HP-5ms).

-

Injection: Split/splitless inlet.

-

Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to separate components with different boiling points.

-

-

MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-400.

-

Analysis: The parent compound and its degradation products can be identified by their mass spectra and retention times. Quantification can be performed using an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis process without the need for derivatization.

-

Protocol: ¹H NMR Monitoring

-

Sample Preparation: Dissolve a sample of the compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃ or chloroform-d).

-

Data Acquisition: Acquire a ¹H NMR spectrum at time zero. To monitor hydrolysis, a known amount of D₂O can be added, and spectra can be acquired at regular intervals.[9][10]

-

Analysis: The disappearance of the signals corresponding to the enol ether protons and the appearance of new signals for the hydrolysis products can be integrated to determine the rate of degradation.

-

References

-

GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

-

Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.). ResearchGate. Retrieved from [Link]

-

GMP Insiders. (2024, November 24). Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 22). Understanding Aldehyde Allergy: Symptoms, Causes, and Management. Retrieved from [Link]

-

3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

- Araya Araya, M., et al. (2024). Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Uniciencia, 38(1), 502-516.

-

Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]

-

Araya Araya, M., et al. (n.d.). View of Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. Revistas.una.ac.cr. Retrieved from [Link]

-

RSC Publishing. (2023, February 7). Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates. Retrieved from [Link]

- Google Patents. (n.d.). CN104016821A - Polymerization inhibitor and polymerization inhibiting method for (methyl) acrolein, (methyl) acrylic acid and esters thereof.

-

Multiresidual gas chromatography-tandem mass spectrometry method for determination of plant protection product residues in fruit. (n.d.). ScienceDirect. Retrieved from [Link]

-

MDPI. (2020, October 13). A Nuclear Magnetic Resonance (NMR) Platform for Real-Time Metabolic Monitoring of Bioprocesses. Retrieved from [Link]

-

Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. (n.d.). ACS Publications. Retrieved from [Link]

-

Arkat USA. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Retrieved from [Link]